molecular formula C13H9BrFNO2 B4836859 3-[(4-bromo-2-fluorophenyl)amino]-1-(2-furyl)-2-propen-1-one

3-[(4-bromo-2-fluorophenyl)amino]-1-(2-furyl)-2-propen-1-one

Cat. No. B4836859
M. Wt: 310.12 g/mol
InChI Key: HQGKDVITOZEEJT-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-bromo-2-fluorophenyl)amino]-1-(2-furyl)-2-propen-1-one, also known as BFPP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicine and agriculture.

Mechanism of Action

3-[(4-bromo-2-fluorophenyl)amino]-1-(2-furyl)-2-propen-1-one exerts its effects through the inhibition of specific enzymes and pathways in cells. In cancer cells, 3-[(4-bromo-2-fluorophenyl)amino]-1-(2-furyl)-2-propen-1-one inhibits the activity of enzymes involved in cell division, leading to the inhibition of cancer cell growth. In weeds, 3-[(4-bromo-2-fluorophenyl)amino]-1-(2-furyl)-2-propen-1-one inhibits the activity of enzymes involved in photosynthesis, leading to the inhibition of weed growth.
Biochemical and Physiological Effects:
3-[(4-bromo-2-fluorophenyl)amino]-1-(2-furyl)-2-propen-1-one has been shown to have a range of biochemical and physiological effects, depending on the specific application. In cancer cells, 3-[(4-bromo-2-fluorophenyl)amino]-1-(2-furyl)-2-propen-1-one induces apoptosis, or programmed cell death, leading to the inhibition of cancer cell growth. In weeds, 3-[(4-bromo-2-fluorophenyl)amino]-1-(2-furyl)-2-propen-1-one inhibits photosynthesis, leading to the inhibition of weed growth. 3-[(4-bromo-2-fluorophenyl)amino]-1-(2-furyl)-2-propen-1-one has also been shown to have anti-inflammatory and antioxidant effects in some studies.

Advantages and Limitations for Lab Experiments

3-[(4-bromo-2-fluorophenyl)amino]-1-(2-furyl)-2-propen-1-one has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, 3-[(4-bromo-2-fluorophenyl)amino]-1-(2-furyl)-2-propen-1-one also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for 3-[(4-bromo-2-fluorophenyl)amino]-1-(2-furyl)-2-propen-1-one research, including the development of new synthesis methods to improve yield and purity, the investigation of its potential applications in other scientific research fields, such as materials science and environmental science, and the study of its potential side effects and toxicity in humans and animals. Additionally, further studies are needed to fully understand the mechanism of action of 3-[(4-bromo-2-fluorophenyl)amino]-1-(2-furyl)-2-propen-1-one and its potential interactions with other compounds.

Scientific Research Applications

3-[(4-bromo-2-fluorophenyl)amino]-1-(2-furyl)-2-propen-1-one has shown potential applications in various scientific research fields, including medicine, agriculture, and materials science. In medicine, 3-[(4-bromo-2-fluorophenyl)amino]-1-(2-furyl)-2-propen-1-one has been studied for its potential use as an anticancer agent due to its ability to inhibit the growth of cancer cells. In agriculture, 3-[(4-bromo-2-fluorophenyl)amino]-1-(2-furyl)-2-propen-1-one has been investigated for its potential use as a herbicide due to its ability to inhibit the growth of weeds. In materials science, 3-[(4-bromo-2-fluorophenyl)amino]-1-(2-furyl)-2-propen-1-one has been studied for its potential use as a building block for the synthesis of advanced materials.

properties

IUPAC Name

(E)-3-(4-bromo-2-fluoroanilino)-1-(furan-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrFNO2/c14-9-3-4-11(10(15)8-9)16-6-5-12(17)13-2-1-7-18-13/h1-8,16H/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQGKDVITOZEEJT-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)C=CNC2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C(=O)/C=C/NC2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(4-bromo-2-fluorophenyl)amino]-1-(2-furyl)-2-propen-1-one
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3-[(4-bromo-2-fluorophenyl)amino]-1-(2-furyl)-2-propen-1-one
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3-[(4-bromo-2-fluorophenyl)amino]-1-(2-furyl)-2-propen-1-one
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3-[(4-bromo-2-fluorophenyl)amino]-1-(2-furyl)-2-propen-1-one

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